molecular formula C7H4BrIN2 B1525331 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190319-21-1

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

货号: B1525331
CAS 编号: 1190319-21-1
分子量: 322.93 g/mol
InChI 键: WMRQXWSOBUQULT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Architecture and Isomeric Considerations

The molecular architecture of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine centers on a bicyclic system comprising a five-membered pyrrole ring fused to a six-membered pyridine ring. The fusion occurs at the pyridine's 2- and 3-positions and the pyrrole's 1- and 2-positions, forming a planar azaindole scaffold. Substituents include a bromine atom at position 4 and an iodine atom at position 3, with the hydrogen atom at the pyrrole nitrogen (N-1) completing the valence.

The compound’s SMILES notation (C1=C(C2=C(C=NC=C2N1)Br)I) and InChIKey (WMRQXWSOBUQULT-UHFFFAOYSA-N) reflect its regiochemistry. Isomeric considerations arise from alternative fusion patterns in pyrrolopyridines, such as pyrrolo[2,3-b]pyridine (fusion at pyridine positions 3-4) and pyrrolo[3,2-c]pyridine (fusion at pyridine positions 2-4). These isomers exhibit distinct electronic profiles due to variations in π-conjugation and lone pair orientations. For example, the [2,3-c] fusion places the bromine and iodine substituents in closer proximity compared to [2,3-b] derivatives, influencing steric and electronic interactions.

Structural Feature Description
Molecular Formula C₇H₄BrIN₂
Fusion Positions Pyrrole C1-C2 fused to pyridine C2-C3
Substituent Positions Br at C4, I at C3
Planarity RMS deviation ≤0.017 Å in azaindole core
Key Bond Lengths C3-I: 2.12 Å; C4-Br: 1.89 Å (optimized UFF geometry)

属性

IUPAC Name

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRQXWSOBUQULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275191
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-21-1
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Methodology Overview

Sequential Cross-Coupling and Functionalization

Methodology Overview

This approach employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce halogens and other substituents at specific positions on the heterocycle.

Key Reaction Steps

  • Step 1: Synthesis of a halogenated pyrrolo[2,3-c]pyridine core, often starting from a 4-bromo- or 4-iodo-pyrrolo[2,3-c]pyridine precursor.
  • Step 2: Selective halogenation at the 3-position using electrophilic halogenating agents under mild conditions.
  • Step 3: Coupling with boronic acids or alkynes to further functionalize the core.

Reaction Conditions

  • Catalysts: Palladium(0) complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
  • Bases: Potassium carbonate or cesium carbonate.
  • Solvents: Dioxane, DMF, or toluene.
  • Temperature: Typically reflux (~80°C) for coupling steps; room temperature for halogenation.

Research Findings

  • The method allows for high regioselectivity and yields over 80%, with the added benefit of functional group tolerance, facilitating the synthesis of complex derivatives like 4-bromo-3-iodo compounds (see,).

Cyclization and Functional Group Interconversion

Methodology Overview

This strategy involves cyclization of suitable precursors, such as substituted pyridines or pyrroles, followed by halogenation and oxidation steps to achieve the target compound.

Key Reactions

  • Step 1: Formation of the pyrrolo[2,3-c]pyridine core via intramolecular cyclization, often catalyzed by palladium or copper.
  • Step 2: Halogenation at specific positions using NBS or I₂ in the presence of bases.
  • Step 3: Oxidation or carboxylation to introduce functional groups like carboxylic acids if needed.

Reaction Conditions

  • Cyclization: Usually performed under inert atmosphere with Pd or Cu catalysts at elevated temperatures (~100°C).
  • Halogenation: Conducted at low temperatures (0°C to room temperature) to ensure selectivity.
  • Purification: Column chromatography and recrystallization.

Research Findings

  • This method provides a route to complex heterocycles with high regioselectivity, especially when starting from well-designed precursors (see,).

Data Table: Summary of Preparation Methods

Method Key Reagents Key Conditions Advantages Typical Yield References
Direct Halogenation NBS, ICl, I₂ 0°C to RT, organic solvents Simple, scalable 60-75% ,
Cross-Coupling Pd catalysts, boronic acids Reflux, inert atmosphere High regioselectivity, functional group tolerance 80%+ ,
Cyclization & Functionalization Metal catalysts, halogenating agents 100°C for cyclization, 0-25°C for halogenation Access to complex derivatives 50-70% ,

化学反应分析

Types of Reactions: 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

科学研究应用

Medicinal Chemistry

Therapeutic Agent Development
4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is primarily utilized in the synthesis of potential therapeutic agents. It has been identified as a precursor for developing kinase inhibitors and other enzyme inhibitors that target various diseases, including cancer and inflammatory disorders. The presence of halogen atoms enhances its molecular interactions, thereby improving binding affinity to biological targets .

Biological Activity
Recent studies have shown that derivatives of pyrrolo[2,3-c]pyridine exhibit significant biological activities, including antidiabetic, antiviral, and anticancer properties. For instance, modifications of the pyrrolo[2,3-c]pyridine scaffold have resulted in compounds that effectively inhibit certain cancer cell lines while maintaining low toxicity to non-cancerous cells .

Chemical Properties and Reactions

This compound engages in various chemical reactions that facilitate its application in drug design:

  • Substitution Reactions : The halogen atoms can be replaced with other functional groups through nucleophilic substitution, making it adaptable for creating diverse chemical entities.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules that may have enhanced biological activity.

Case Study 1: Anticancer Activity

A series of derivatives based on this compound were synthesized and evaluated for their cytotoxic effects against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells with minimal effects on healthy cells. This study highlights the potential of this compound as a lead structure for anticancer drug development .

Case Study 2: Antidiabetic Activity

Research has demonstrated that certain derivatives can significantly reduce blood glucose levels by enhancing glucose uptake in muscle cells. This property suggests potential applications in treating diabetes-related conditions. The structure-activity relationship studies indicated that specific substitutions on the pyrrolo[2,3-c]pyridine core significantly influence its efficacy in increasing insulin sensitivity .

Industrial Applications

Beyond medicinal chemistry, this compound is also relevant in agricultural chemistry as an intermediate for synthesizing agrochemicals. Its ability to undergo various chemical transformations makes it a valuable asset in developing new pesticides and herbicides.

Summary Table of Applications

Application AreaDescriptionExamples/Notes
Medicinal ChemistryBuilding block for therapeutic agents targeting diseases like cancer and inflammationKinase inhibitors
Biological ActivityAntidiabetic, antiviral, and anticancer properties observed in derivativesEffective against specific cancer cell lines
Chemical ReactionsEngages in substitution and coupling reactions to create diverse compoundsNucleophilic substitutions; Suzuki coupling
Industrial ChemistryIntermediate for agrochemicalsUsed in synthesizing pesticides

作用机制

The mechanism by which 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-c]pyridine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Br (4), I (3) 338.93 Halogenated intermediate for cross-coupling; potential kinase inhibitor scaffold
3-Iodo-1H-pyrrolo[2,3-c]pyridine I (3) 244.03 Used in electrophilic substitution reactions; limited synthetic data
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Br (4), ketone (2) 229.02 Brominated lactam derivative; explored in medicinal chemistry for solubility modulation
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Br (4), COOMe (2) 255.07 Ester-functionalized intermediate; used in pharmaceutical R&D

Key Observations :

  • Bromine at position 4 enhances electrophilic substitution reactivity, while iodine at position 3 facilitates cross-coupling .
  • The [2,3-c] fusion creates a distinct electronic environment compared to [2,3-b] analogs, influencing regioselectivity in reactions .
Pyrrolo[2,3-b]pyridine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (5), I (3) 337.93 Common intermediate for kinase inhibitors; used in Sonogashira couplings
4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine F (4), I (3) 262.02 Fluorine enhances metabolic stability; explored in PET tracer development
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine Br (3), I (5) 337.93 Dual halogenation enables sequential functionalization; applied in anticancer drug design

Key Observations :

  • The [2,3-b] scaffold is more extensively studied, with halogenation at positions 3 and 5 being common for kinase inhibitors (e.g., JAK2/STAT3 targets) .
  • Fluorine substitution improves pharmacokinetic properties, whereas iodine supports radiolabeling .
Other Related Heterocycles
Compound Name Core Structure Substituents Key Properties/Applications References
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine Br (4), I (3) Dual halogenation for diversity-oriented synthesis; antiviral research
Elbfluorene (Benzofuro[2,3-c]pyridine) Benzofuropyridine Fused benzene/furan Cyclin-dependent kinase (CDK) inhibitor; high binding affinity

Key Observations :

  • Pyrazolo[3,4-c]pyridines share synthetic utility with pyrrolo analogs but exhibit distinct electronic profiles due to the pyrazole ring .
  • Benzofuropyridines demonstrate the impact of fused aromatic systems on biological activity .

生物活性

4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyrrole ring fused with a pyridine ring, with bromine and iodine substituents that may enhance its reactivity and biological properties. Its molecular formula is C7H5BrI-N2.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Compounds similar to this compound have shown potent inhibitory activity against FGFRs, which are implicated in tumor growth and metastasis. For instance, derivatives of pyrrolo[2,3-b]pyridine have demonstrated IC50 values in the nanomolar range against FGFR1–4 .
  • Potassium Channels: Some derivatives have been investigated as potassium-competitive acid blockers, indicating potential applications in cardiovascular diseases and other conditions influenced by potassium channel activity .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Biological ActivityMechanism/TargetReference
FGFR InhibitionAnti-cancer activity
Potassium Channel BlockadeCardiovascular applications
Antioxidant PropertiesCellular protection
Antitumor ActivityCytotoxic effects on cancer cells
Anti-inflammatory EffectsModulation of inflammatory pathways

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Inhibition of Tumor Cell Proliferation: A study demonstrated that a derivative exhibited significant inhibition of breast cancer cell proliferation and induced apoptosis. The compound also reduced migration and invasion capabilities in vitro, showcasing its potential as an anti-cancer agent .
  • Antioxidant Activity: Research has shown that specific derivatives possess antioxidant properties, which were assessed using ORAC assays. These compounds effectively reduced oxidative stress in cellular models, indicating their potential for neuroprotective applications .
  • Anti-inflammatory Effects: A recent investigation highlighted the anti-inflammatory effects of pyrrolo derivatives in microglial cells. These compounds were found to inhibit pro-inflammatory cytokine release, suggesting their utility in treating neuroinflammatory conditions .

常见问题

Basic Research Question

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 8:2 for bromo-iodo derivatives) .
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals, especially for intermediates .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities .

What are the potential medicinal chemistry applications of this compound?

Advanced Research Question
The compound serves as a versatile scaffold:

  • Kinase Inhibitors : The 4-bromo-3-iodo motif is a precursor for ATP-competitive inhibitors targeting CDK4/6 and FGFR2 .
  • Anticancer Agents : Functionalization at the 3-position (e.g., with amino groups) enhances cytotoxicity against HeLa cells (IC₅₀ = 2.1 µM) .
  • SAR Studies : Bromine improves metabolic stability, while iodine enhances binding affinity to hydrophobic kinase pockets .

How does this compound perform in Pd-catalyzed cross-coupling reactions?

Basic Research Question

  • Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., 4-trifluoromethylphenyl) in dioxane/K₂CO₃ at 105°C, achieving >85% yield .
  • Sonogashira : Couples with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI in THF, yielding 51% .
  • Buchwald-Hartwig : Amine coupling at the iodo site with Pd₂(dba)₃/Xantphos in toluene .

What stability considerations are critical for storage and handling?

Advanced Research Question

  • Light Sensitivity : Iodo derivatives degrade under UV light; store in amber vials at –20°C .
  • Moisture : Hygroscopic intermediates (e.g., aldehyde derivatives) require desiccants .
  • Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

How can computational modeling aid in predicting reactivity?

Advanced Research Question

  • DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices. The 4-position shows higher f⁺ values (0.12) than 3-position (0.08), aligning with bromination regiochemistry .
  • Molecular Docking : Simulate binding to kinase domains (e.g., FGFR2) to prioritize substituents for synthesis .

What analytical techniques resolve contradictions in reaction outcomes?

Advanced Research Question

  • LC-MS : Monitor intermediates in real-time to identify side products (e.g., dihalogenated species) .
  • Kinetic Studies : Compare rate constants (k) for bromination (k = 0.15 min⁻¹) vs. iodination (k = 0.08 min⁻¹) to optimize stepwise synthesis .
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace substituent incorporation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。